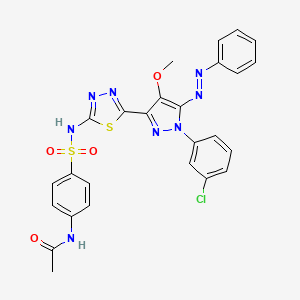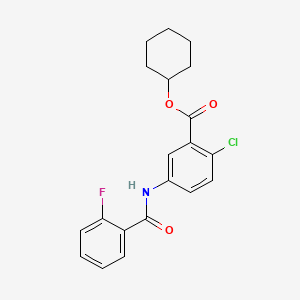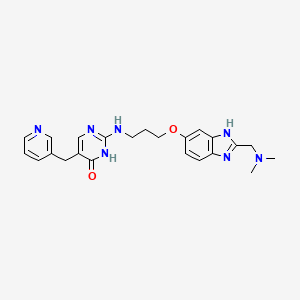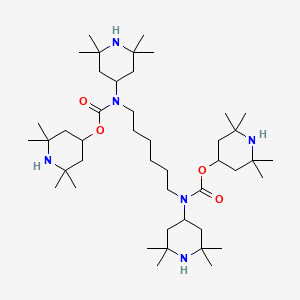
Bis(2,2,6,6-tetramethyl-4-piperidyl) 1,6-hexanediylbis((2,2,6,6-tetramethyl-4-piperidyl)carbamate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,2,6,6-tetramethyl-4-piperidyl) 1,6-hexanediylbis((2,2,6,6-tetramethyl-4-piperidyl)carbamate) is a complex organic compound known for its role as a hindered amine light stabilizer (HALS). These stabilizers are crucial in protecting polymers from degradation caused by ultraviolet (UV) radiation. The compound is characterized by its unique structure, which includes multiple piperidyl groups, making it highly effective in stabilizing materials exposed to sunlight.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,6,6-tetramethyl-4-piperidyl) 1,6-hexanediylbis((2,2,6,6-tetramethyl-4-piperidyl)carbamate) typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidinol with hexamethylene diisocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: 2,2,6,6-tetramethyl-4-piperidinol and hexamethylene diisocyanate.
Solvent: Common solvents include acetone, ethyl acetate, and methanol.
Temperature: The reaction is typically conducted at room temperature to slightly elevated temperatures.
Catalysts: Catalysts such as tin compounds may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous-flow synthesis techniques. This method allows for the efficient and consistent production of large quantities of the compound. The process involves the use of specialized reactors that maintain optimal reaction conditions, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,2,6,6-tetramethyl-4-piperidyl) 1,6-hexanediylbis((2,2,6,6-tetramethyl-4-piperidyl)carbamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nitroxyl radicals.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The piperidyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroxyl radicals, amine derivatives, and substituted piperidyl compounds. These products have various applications in different fields, including polymer stabilization and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Bis(2,2,6,6-tetramethyl-4-piperidyl) 1,6-hexanediylbis((2,2,6,6-tetramethyl-4-piperidyl)carbamate) has a wide range of scientific research applications:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation caused by UV radiation.
Biology: The compound’s ability to inhibit nicotinic acetylcholine receptors makes it useful in neurobiological studies.
Medicine: Its derivatives are explored for potential therapeutic applications, including neuroprotective agents.
Industry: The compound is widely used in the plastics industry as a light stabilizer, enhancing the durability and lifespan of plastic products.
Wirkmechanismus
The mechanism of action of Bis(2,2,6,6-tetramethyl-4-piperidyl) 1,6-hexanediylbis((2,2,6,6-tetramethyl-4-piperidyl)carbamate) involves the formation of nitroxyl radicals. These radicals act as scavengers for free radicals generated during the degradation of polymers. By neutralizing these free radicals, the compound prevents the breakdown of polymer chains, thereby stabilizing the material. The molecular targets include phenolic antioxidants incorporated in polymers, which react with the nitroxyl radicals to form stable products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Another hindered amine light stabilizer with similar applications in polymer stabilization.
N,N’-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine: A compound with similar structural features and applications in stabilizing polymers.
Uniqueness
Bis(2,2,6,6-tetramethyl-4-piperidyl) 1,6-hexanediylbis((2,2,6,6-tetramethyl-4-piperidyl)carbamate) is unique due to its specific structure, which provides enhanced stability and effectiveness as a light stabilizer. Its ability to form nitroxyl radicals and interact with phenolic antioxidants sets it apart from other similar compounds, making it highly effective in preventing polymer degradation.
Eigenschaften
CAS-Nummer |
79317-10-5 |
|---|---|
Molekularformel |
C44H84N6O4 |
Molekulargewicht |
761.2 g/mol |
IUPAC-Name |
(2,2,6,6-tetramethylpiperidin-4-yl) N-(2,2,6,6-tetramethylpiperidin-4-yl)-N-[6-[(2,2,6,6-tetramethylpiperidin-4-yl)-(2,2,6,6-tetramethylpiperidin-4-yl)oxycarbonylamino]hexyl]carbamate |
InChI |
InChI=1S/C44H84N6O4/c1-37(2)23-31(24-38(3,4)45-37)49(35(51)53-33-27-41(9,10)47-42(11,12)28-33)21-19-17-18-20-22-50(32-25-39(5,6)46-40(7,8)26-32)36(52)54-34-29-43(13,14)48-44(15,16)30-34/h31-34,45-48H,17-30H2,1-16H3 |
InChI-Schlüssel |
IJFYOMHOWJYPMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1)(C)C)N(CCCCCCN(C2CC(NC(C2)(C)C)(C)C)C(=O)OC3CC(NC(C3)(C)C)(C)C)C(=O)OC4CC(NC(C4)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



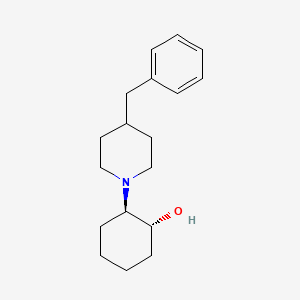

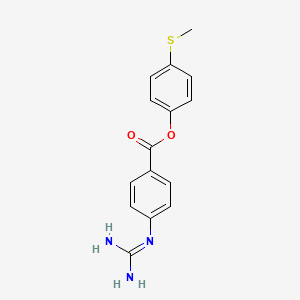
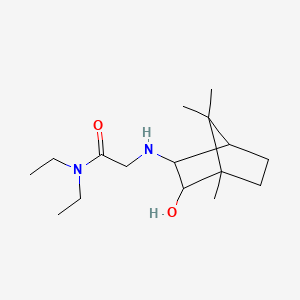


![Cyclohexanamine;4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid](/img/structure/B12718538.png)
